molecular formula C28H29N3O3S B2496678 N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 443332-89-6

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2496678
CAS No.: 443332-89-6
M. Wt: 487.62
InChI Key: SSXAWCNMKXMMGX-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, a methoxybenzamide group, and a thioether linkage. Its molecular formula is C26H30N4O3SC_{26}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 478.61 g/mol. The presence of the 2,5-dimethylphenyl group may enhance its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, indicating potential cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10.5Apoptosis induction
Compound BMCF-7 (Breast)15.3Cell cycle arrest
N-(target compound)HeLa (Cervical)12.7Apoptosis induction

Anticonvulsant Properties

The anticonvulsant efficacy of similar compounds has been evaluated in picrotoxin-induced seizure models. These studies suggest that modifications in the chemical structure, such as the inclusion of an indole or thiazole moiety, can significantly enhance anticonvulsant activity .

Case Study: Anticonvulsant Activity of Indole Derivatives

A study demonstrated that indole-based compounds exhibited protective effects in seizure models with effective doses yielding favorable safety profiles. The target compound's structural features may contribute to enhanced GABAergic activity.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways associated with cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : The compound may interact with GABA receptors or other neurotransmitter systems, contributing to its anticonvulsant effects.
  • Induction of Apoptosis : Many related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Properties

IUPAC Name

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-19-12-13-20(2)23(16-19)30-27(32)18-35-26-17-31(24-10-6-4-8-21(24)26)15-14-29-28(33)22-9-5-7-11-25(22)34-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXAWCNMKXMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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